molecular formula C20H19NO3 B2429671 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid CAS No. 438218-83-8

2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid

Cat. No. B2429671
M. Wt: 321.376
InChI Key: YEQVVQBIWXRIIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” often involves multiple steps and various chemical reactions . For instance, the synthesis of related compounds often involves reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . These techniques can provide detailed information about the molecular structure and functional groups present in the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be complex and diverse . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid” can be analyzed using various techniques. For instance, the melting and boiling points, density, solubility, physical state, color, flavor, and aroma can be determined . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Research indicates that derivatives of quinoline carboxylic acids, similar to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, exhibit antibacterial and antifungal properties. For instance, the study by Corelli et al. (1983) discussed the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid and its analogs, which showed promising antibacterial potential (Corelli et al., 1983).

Synthesis and Properties of Complexes

  • A study by Lei et al. (2014) demonstrated the synthesis of carboxyl-functionalized 2-phenylquinoline derivatives and their reactions with Cd(CH3COO)2, forming new cadmium complexes. These complexes were characterized for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Chemical Synthesis and Structural Analysis

  • The research by Ukrainets et al. (2006) focused on the simple synthesis of esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which is relevant to understanding the chemical properties and potential applications of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid (Ukrainets et al., 2006).

Applications in Drug Development

  • A study by Horchler et al. (2007) described the synthesis of novel quinoline and quinoline-2-carboxylic acid amides, which are structurally related to 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid. These compounds were identified as potent antagonists, which highlights the potential of quinoline derivatives in drug discovery (Horchler et al., 2007).

Antiallergy Agents

  • Althuis et al. (1980) developed a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with significant antiallergy activity, showcasing another potential medical application of quinoline derivatives (Althuis et al., 1980).

Isolation from Natural Sources

  • Starratt and Caveney (1996) isolated a new quinoline-2-carboxylic acid from Ephedra species, indicating the presence of similar compounds in nature and their potential for various applications (Starratt & Caveney, 1996).

Photolabile Protecting Groups

  • Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on hydroxyquinoline, which can be related to the study of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid in similar applications (Fedoryak & Dore, 2002).

properties

IUPAC Name

2-(4-ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-4-24-15-8-6-14(7-9-15)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQVVQBIWXRIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid

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